1,2,3,4-Tetrahydro-1,4,4-trimethylisoquinoline
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Overview
Description
1,2,3,4-Tetrahydro-1,4,4-trimethylisoquinoline is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities
Preparation Methods
The synthesis of 1,2,3,4-Tetrahydro-1,4,4-trimethylisoquinoline typically involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes or ketones under acidic conditions . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
1,2,3,4-Tetrahydro-1,4,4-trimethylisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2,3,4-Tetrahydro-1,4,4-trimethylisoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-1,4,4-trimethylisoquinoline involves its interaction with various molecular targets and pathways. It has been shown to inhibit monoamine oxidase (MAO) activity, leading to increased levels of neurotransmitters such as dopamine and serotonin . Additionally, it exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
1,2,3,4-Tetrahydro-1,4,4-trimethylisoquinoline can be compared with other tetrahydroisoquinoline derivatives such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.
1,2,3,4-Tetrahydroisoquinoline: The simplest member of this class, widely studied for its biological activities.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Noted for its potential therapeutic effects in treating neurological disorders.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties .
Properties
CAS No. |
41565-98-4 |
---|---|
Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
1,4,4-trimethyl-2,3-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C12H17N/c1-9-10-6-4-5-7-11(10)12(2,3)8-13-9/h4-7,9,13H,8H2,1-3H3 |
InChI Key |
WFCIESMNRLUMTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC=CC=C2C(CN1)(C)C |
Origin of Product |
United States |
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